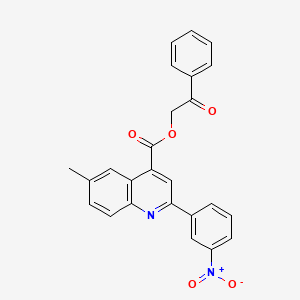![molecular formula C16H10Cl2N2O3 B3909542 1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]](/img/structure/B3909542.png)
1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]
描述
1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime] is a chemical compound that is widely used in scientific research applications. This compound is also known as DMIO and has been extensively studied due to its unique properties and potential applications in various fields of research.
作用机制
The mechanism of action of DMIO is not fully understood, but it is believed to be due to its ability to accept electrons. DMIO can undergo a reversible one-electron reduction to form a stable radical anion, which can then transfer an electron to another molecule. This makes DMIO a potent redox mediator and allows it to participate in various electrochemical reactions.
Biochemical and Physiological Effects:
DMIO has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. DMIO has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the main advantages of DMIO is its ability to act as a potent redox mediator. This makes it useful in various electrochemical reactions and organic reactions. DMIO is also relatively easy to synthesize and can be produced in large quantities. However, DMIO is highly reactive and can be difficult to handle. It is also toxic and must be handled with care.
未来方向
There are many potential future directions for DMIO research. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. DMIO has also shown promise as a catalyst in organic reactions and could be further explored in this area. Additionally, the anti-cancer properties of DMIO could be further studied to determine its potential as a cancer treatment. Overall, the unique properties of DMIO make it a promising compound for further research in a variety of fields.
科学研究应用
DMIO has been widely used in scientific research due to its unique properties. It is a potent electron acceptor and can be used as a redox mediator in various electrochemical reactions. DMIO has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
属性
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-20-13-5-3-2-4-11(13)14(15(20)21)19-23-16(22)10-7-6-9(17)8-12(10)18/h2-8H,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCCKADYBJAPGF-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3909502.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B3909506.png)
![N-{4-[(2-benzyl-4-morpholinyl)methyl]phenyl}acetamide](/img/structure/B3909512.png)
![1-cyclopropyl-4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-2-pyrrolidinone](/img/structure/B3909521.png)
![5-oxo-5-{[4-(propoxycarbonyl)phenyl]amino}pentanoic acid](/img/structure/B3909522.png)

![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909546.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)

![(2R*,4S*)-1-[(5-butylpyridin-2-yl)carbonyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3909564.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B3909577.png)